molecular formula C9H9N3O3 B1517236 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1050885-37-4

1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B1517236
M. Wt: 207.19 g/mol
InChI Key: ARCOWMGMOVAFKR-UHFFFAOYSA-N
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Description

“1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1050885-37-4 . It has a molecular weight of 207.19 and its IUPAC name is 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O3/c1-4-3-5(9(14)15)6-7(10-4)12(2)11-8(6)13/h3H,1-2H3,(H,11,13)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the available sources.

Scientific Research Applications

Synthesis and Functionalization

The synthesis and functionalization of pyrazolo[3,4-b]pyridine derivatives have been extensively studied, showing their utility in generating a wide range of compounds with potential biological and chemical applications. For example, experimental and theoretical studies on the functionalization reactions of related carboxylic acids and acid chlorides with 2,3-diaminopyridine have led to the formation of various compounds, including imidazo[4,5-b]pyridine derivatives, showcasing the versatility of these reactions in synthesizing structurally diverse molecules (Yıldırım, Kandemirli, & Demir, 2005).

Heterocyclic Compound Synthesis

The Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles, followed by hydrolysis, has been used to generate a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines. This method demonstrates an efficient approach to synthesizing a variety of heterocyclic compounds that are important in pharmaceutical research and development (Volochnyuk et al., 2010).

Supramolecular Chemistry

In the realm of supramolecular chemistry, studies on supramolecular adducts involving pyridine derivatives and carboxylic acids have shed light on the construction of complex structures through classical H-bonds and noncovalent interactions. Such research provides insights into the design of new materials with potential applications in catalysis, molecular recognition, and self-assembly processes (Fang et al., 2020).

Antimicrobial Activity

Research on nicotinic acid hydrazide derivatives, including pyrazolo[3,4-b]pyridine compounds, has demonstrated their antimicrobial and antimycobacterial activities. Such studies highlight the potential of these compounds in the development of new therapeutic agents for treating infectious diseases (R.V.Sidhaye et al., 2011).

Molecular Docking and Biological Screening

The synthesis and biological screening of novel heterocyclic compounds containing the pyrazolo[3,4-b]pyridine moiety have been explored, with some compounds showing promising results in in vitro antimicrobial and antioxidant activities. Molecular docking studies further suggest moderate to good binding energies with target proteins, indicating potential pharmaceutical applications (Flefel et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements involve recommendations for handling, storage, and first aid measures .

properties

IUPAC Name

1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-4-3-5(9(14)15)6-7(10-4)12(2)11-8(6)13/h3H,1-2H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCOWMGMOVAFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NN(C2=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143448
Record name 2,3-Dihydro-1,6-dimethyl-3-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

1050885-37-4
Record name 2,3-Dihydro-1,6-dimethyl-3-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050885-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,6-dimethyl-3-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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